6-Bromochromone
Overview
Description
6-Bromochromone is an organic compound with the molecular formula C9H5BrO2. It belongs to the class of chromones, which are oxygen-containing heterocyclic compounds with a benzoannelated γ-pyrone ring. This compound is characterized by the presence of a bromine atom at the 6th position of the chromone ring, which significantly influences its chemical properties and reactivity.
Mechanism of Action
Target of Action
6-Bromochromone, also known as 6-Bromo-4H-chromen-4-one, is a compound that has been synthesized for use in various research applications
Mode of Action
It’s important to note that the mode of action of a compound refers to how it interacts with its target and the resulting changes that occur .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Biochemical pathways refer to a series of chemical reactions occurring within a cell. In a pathway, the initial chemical (metabolite) is modified by a sequence of chemical reactions. These reactions are catalyzed by enzymes, where the product of one enzyme acts as the substrate for the next .
Preparation Methods
6-Bromochromone can be synthesized through various methods. One common synthetic route involves the bromination of chromone. The reaction typically uses bromine or a bromine-containing reagent in the presence of a catalyst or under specific conditions to ensure selective bromination at the 6th position. For example, a mixture of 3-bromochromone and this compound can be dissolved in dichloromethane and layered with hexanes to obtain this compound as large plate-like crystals .
Chemical Reactions Analysis
6-Bromochromone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents. For instance, nucleophilic substitution reactions can replace the bromine atom with nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The chromone ring can undergo oxidation or reduction under specific conditions, leading to the formation of various derivatives.
Coupling Reactions: The bromine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitutions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromochromone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in various organic synthesis reactions.
Biology and Medicine: Chromone derivatives, including this compound, have shown potential biological activities such as anti-inflammatory, antidiabetic, and anticancer properties. These compounds are studied for their potential therapeutic applications.
Industry: In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of dyes, pigments, and other chemical products.
Comparison with Similar Compounds
6-Bromochromone can be compared with other similar compounds, such as:
- 6-Methylchromone
- 6-Methoxychromone
- 6-Fluorochromone
- 6-Chlorochromone
These compounds share the chromone core structure but differ in the substituent at the 6th position. The presence of different substituents can significantly influence their chemical properties, reactivity, and biological activities. For instance, this compound has a higher contribution from Br···H contacts compared to other halogen-substituted chromones, which affects its crystal structure and stability .
Properties
IUPAC Name |
6-bromochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNBWGGBXOJIDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338340 | |
Record name | 6-Bromochromone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50338340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51483-92-2 | |
Record name | 6-Bromochromone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50338340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-4H-chromen-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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